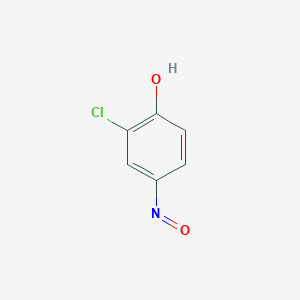
Titansulfat(IV)
Übersicht
Beschreibung
Titanium disulfate is a useful research compound. Its molecular formula is H2O4STi and its molecular weight is 145.95 g/mol. The purity is usually 95%.
The exact mass of the compound Titanium disulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in cold or hot water; sol in dil acid; insol in alc, ether, concn sulfuric acid.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Titanium disulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium disulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrothermales Verhalten
Titansulfat(IV) wurde auf sein hydrothermales Verhalten untersucht . Die strukturellen Umwandlungen der Titansulfat(IV)-Komplexe umfassen ihre Umwandlung in Hydroxo(Oxo)-Komplexe, die Assoziation der letzteren und das Wachstum der assoziierten Spezies bis zur Größe kolloidaler Partikel . Dieses Verhalten ist praktisch unabhängig von der Zusammensetzung der Ausgangslösung .
Synthese von Titandioxid (TiO2)-Photokatalysatoren
Titansulfat(IV) wurde als Vorläufer für die Synthese einer breiten Palette von Titandioxid (TiO2)-Photokatalysatoren verwendet . Durch Regulierung der thermischen Behandlungsbedingungen für Titan(IV)-Lösungen ist es möglich, Vorläufer zu synthetisieren, die aus nanoskaligen Partikeln (5–30 nm) bestehen und eine entwickelte Oberflächenmorphologie aufweisen .
Synthese von gefriergetrockneten Titania-Schäumen
Titansulfat(IV) kann auch bei der Synthese von gefriergetrockneten Titania-Schäumen verwendet werden . Diese Schäume können verschiedene Anwendungen in Bereichen wie Katalyse, Adsorption und Isolierung haben.
Synthese von WO3-beladenem TiO2-Photokatalysator
Titansulfat(IV) kann bei der Synthese von WO3-beladenem TiO2-Photokatalysator verwendet werden . Dieser Photokatalysator kann für die Oxidation von trans-Ferulasäure zu Vanillin eingesetzt werden .
Koagulations-Ultrafiltrationsverfahren
Titansulfat(IV) wurde in einem Koagulations-Ultrafiltrationsverfahren (C–UF) untersucht . Die Flockungseigenschaften, einschließlich Flockengröße, Flockfestigkeit, Wiederherstellungsfähigkeit und -struktur, die einen signifikanten Einfluss auf die Membranverschmutzung haben, wurden analysiert
Safety and Hazards
Wirkmechanismus
Target of Action
Titanium(IV) sulfate, also known as Titanium disulfate, primarily targets the formation of titanium dioxide . It is used in various applications, including the synthesis of precursors consisting of nanosized particles . The compound’s primary targets are the processes that lead to the formation of titanium dioxide .
Mode of Action
The mode of action of Titanium(IV) sulfate involves structural transformations of the titanium(IV) sulfate complexes . These complexes undergo conversion into hydroxo(oxo) complexes, followed by the association of these complexes and the growth of the association species up to the size of colloidal particles . This behavior is practically independent of the composition of the initial solution .
Biochemical Pathways
The biochemical pathways affected by Titanium(IV) sulfate primarily involve the hydrolysis stages of the compound . The rates of these stages can vary, leading to differences in the particle size of the resulting solid phase . By regulating the thermal treatment conditions for titanium(IV) solutions, it is possible to synthesize precursors consisting of nanosized particles .
Pharmacokinetics
It is known that the compound is moderately water and acid soluble . This solubility can impact the bioavailability of the compound, influencing how it is absorbed and distributed within a system .
Result of Action
The primary result of the action of Titanium(IV) sulfate is the formation of titanium dioxide . This compound has a wide range of applications, including use as a pigment in paints, sunscreen, and food coloring . The ability to control the formation of titanium dioxide allows for the production of this compound with preset properties .
Action Environment
The action of Titanium(IV) sulfate can be influenced by various environmental factors. For instance, the temperature can affect the viscosity and stability of titanium(IV) sulfate solutions . Additionally, the compound’s action can be influenced by the composition of the initial solution . Understanding these environmental factors can help in controlling the action, efficacy, and stability of Titanium(IV) sulfate .
Biochemische Analyse
Biochemical Properties
It is known that Titanium(IV) sulfate is soluble in dilute hydrochloric acid or sulfuric acid, giving violet solutions
Cellular Effects
Some studies have suggested that Titanium(IV) complexes may have antimicrobial properties
Molecular Mechanism
It is known that the structural transformations of the Titanium(IV) sulfate complexes include their conversion into hydroxo (oxo) complexes
Temporal Effects in Laboratory Settings
It is known that the viscosity and stability of Titanium(IV) sulfate solutions can be affected by temperature
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of titanium disulfate can be achieved through a two-step process involving the reaction of titanium dioxide with sulfuric acid followed by the reaction of the resulting titanium sulfate with additional sulfuric acid.", "Starting Materials": [ "Titanium dioxide (TiO2)", "Sulfuric acid (H2SO4)", "Water (H2O)" ], "Reaction": [ "Step 1: Titanium dioxide is added to a solution of sulfuric acid and water and heated to 200-250°C for several hours to form titanium sulfate and water.", "TiO2 + H2SO4 → TiOSO4 + H2O", "Step 2: Additional sulfuric acid is added to the titanium sulfate solution and heated to 200-250°C for several hours to form titanium disulfate and water.", "TiOSO4 + H2SO4 → Ti(SO4)2 + H2O", "The resulting titanium disulfate can be purified through crystallization or precipitation methods." ] } | |
CAS-Nummer |
13693-11-3 |
Molekularformel |
H2O4STi |
Molekulargewicht |
145.95 g/mol |
IUPAC-Name |
sulfuric acid;titanium |
InChI |
InChI=1S/H2O4S.Ti/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI-Schlüssel |
HFDCVHDLKUZMDI-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ti+4] |
Kanonische SMILES |
OS(=O)(=O)O.[Ti] |
Color/Form |
GREEN POWDER |
| 27960-69-6 13693-11-3 |
|
Verwandte CAS-Nummern |
27960-69-6 |
Haltbarkeit |
SOLN HYDROLYZE READILY UNLESS PROTECTED FROM HEAT & DILUTION. /TITANIUM SULFATE MONOHYDRATE/ |
Löslichkeit |
INSOL IN COLD OR HOT WATER; SOL IN DIL ACID; INSOL IN ALC, ETHER, CONCN SULFURIC ACID. |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of titanium disulfate in the synthesis of nanometer anatase titania powder?
A1: Titanium disulfate serves as the precursor for the titanium dioxide nanoparticles. [, ] The studies describe a hydrothermal synthesis method where titanium disulfate is mixed with polyethylene glycol (PEG-1000) and urea. This mixture is then subjected to high temperatures, leading to the formation of anatase titanium dioxide nanoparticles.
Q2: How does the calcination temperature affect the properties of the synthesized titanium dioxide nanoparticles?
A2: Calcination temperature significantly impacts the size and surface area of the resulting nanoparticles. [, ] As the calcination temperature increases (from room temperature to 850 °C), the crystallite size of the anatase titanium dioxide increases, while the specific surface area decreases. This highlights the importance of controlling the calcination temperature to tailor the properties of the nanoparticles for specific applications, such as photocatalysis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
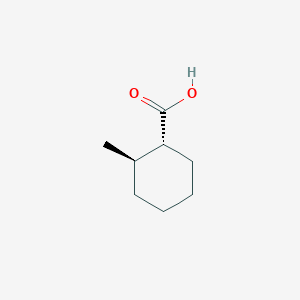
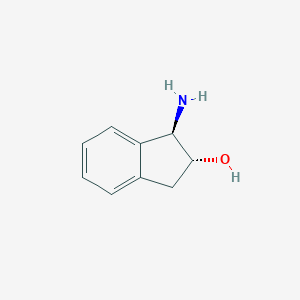

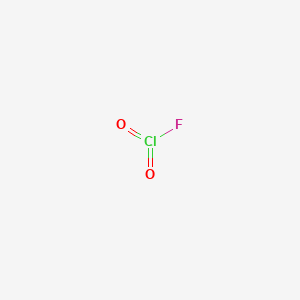
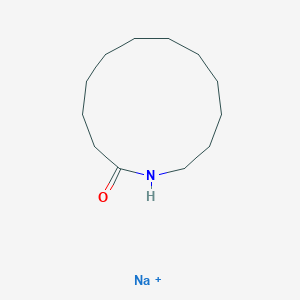
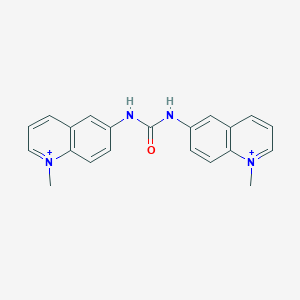

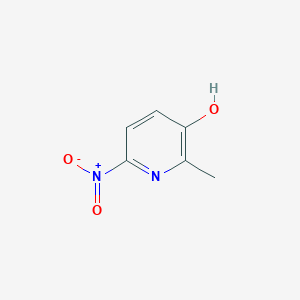
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
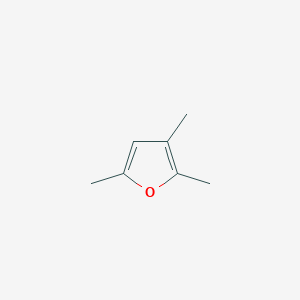
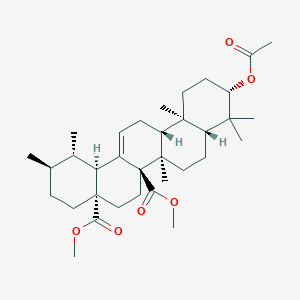

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
